molecular formula C15H20O5 B142880 Tetrahydropentalenolactone CAS No. 156900-92-4

Tetrahydropentalenolactone

Cat. No. B142880
M. Wt: 280.32 g/mol
InChI Key: HXNTZKHPSFBXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropentalenolactone (THP) is a natural product that has gained significant attention from the scientific community due to its unique structure and potential therapeutic applications. THP belongs to the family of sesquiterpenes and is derived from the plant Tanacetum parthenium.

Mechanism Of Action

Tetrahydropentalenolactone exerts its biological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation. Tetrahydropentalenolactone also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Tetrahydropentalenolactone has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.

Biochemical And Physiological Effects

Tetrahydropentalenolactone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Tetrahydropentalenolactone has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Tetrahydropentalenolactone has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tetrahydropentalenolactone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Tetrahydropentalenolactone is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using Tetrahydropentalenolactone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for Tetrahydropentalenolactone research. One area of interest is the potential use of Tetrahydropentalenolactone in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel synthetic analogs of Tetrahydropentalenolactone with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of Tetrahydropentalenolactone in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Tetrahydropentalenolactone is a natural product with a unique structure and potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, and has been investigated for its potential use in the treatment of neurological disorders. Tetrahydropentalenolactone is relatively easy to synthesize, but its low solubility in water can make it difficult to administer in vivo. Further research is needed to fully explore the potential of Tetrahydropentalenolactone and its analogs in the treatment of various diseases.

Synthesis Methods

Tetrahydropentalenolactone can be synthesized from the plant Tanacetum parthenium through a series of chemical reactions. The plant is first extracted with organic solvents, and the resulting crude extract is then purified using column chromatography. The purified extract is then subjected to acid hydrolysis, which yields Tetrahydropentalenolactone.

Scientific Research Applications

Tetrahydropentalenolactone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Tetrahydropentalenolactone has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

156900-92-4

Product Name

Tetrahydropentalenolactone

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

7,8-dimethyl-2-oxospiro[4,4a,5,6,6a,7,8,9-octahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid

InChI

InChI=1S/C15H20O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h7-11H,3-6H2,1-2H3,(H,16,17)

InChI Key

HXNTZKHPSFBXPN-UHFFFAOYSA-N

SMILES

CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O

Canonical SMILES

CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O

synonyms

tetrahydropentalenolactone

Origin of Product

United States

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